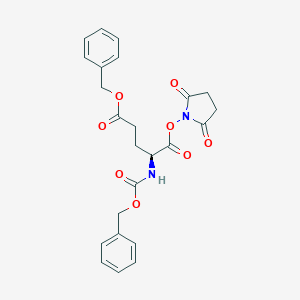

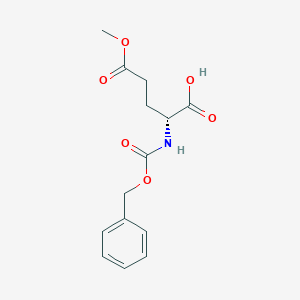

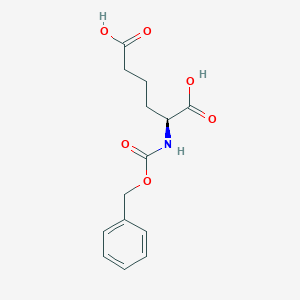

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

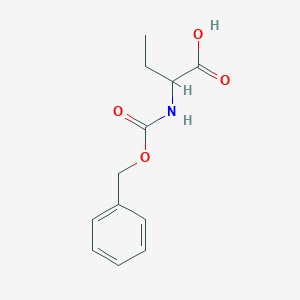

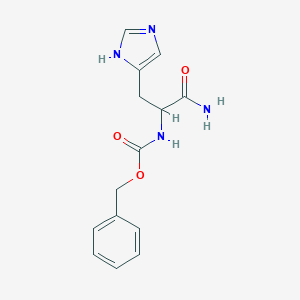

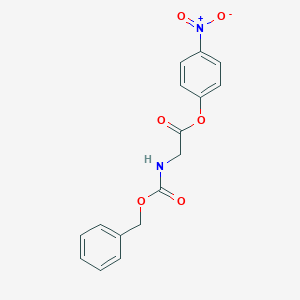

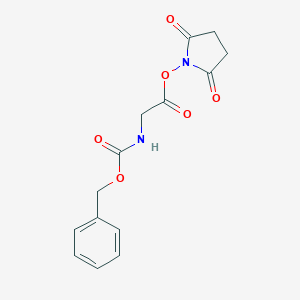

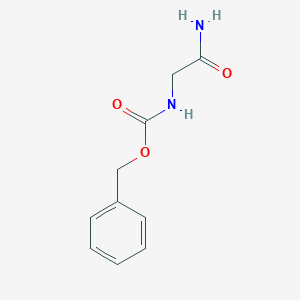

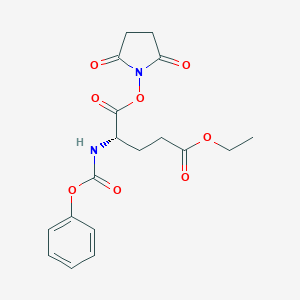

The compound is a derivative of an amino acid, specifically a carbonyl amino acid. The benzyloxy carbonyl (Cbz) group is a common protecting group used in organic synthesis, particularly for amines . The “R” indicates that it’s the right-handed (rectus) enantiomer of the molecule .

Molecular Structure Analysis

The compound contains a carbonyl group (C=O), an amine group (NH2), and a carboxylic acid group (COOH). The presence of these functional groups suggests that it might participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

Based on its structure, we can predict that it’s likely to be a solid under normal conditions . The presence of polar groups (like C=O, NH2, and COOH) suggests that it should have some solubility in polar solvents .Scientific Research Applications

- Diphenolic Acid Synthesis : Z-D-Glu(OMe)-OH is a potential bio-product derived from the levulinic acid supply-chain. It can be synthesized via the condensation reaction between phenol and levulinic acid, catalyzed by Brønsted acids. Diphenolic acid holds promise as a replacement for bisphenol A due to its reduced toxicological concerns .

- Biopolymers and Resins : Researchers explore using alkyl levulinates (instead of levulinic acid) as starting materials for novel biopolymers. These include epoxy resins, phenolic resins, and polycarbonates. Z-D-Glu(OMe)-OH contributes to the development of sustainable and functional materials .

- α,β-Unsaturated Carbonyl Compounds : Carbonylation reactions are valuable tools for converting readily available substrates into α,β-unsaturated carbonylated products. Z-D-Glu(OMe)-OH can participate in such reactions, leading to the synthesis of aldehydes, ketones, esters, amides, and carboxylic acids .

- Expanding the Amino Acid Alphabet : Enzymes can be engineered to synthesize noncanonical amino acids (ncAAs). Z-D-Glu(OMe)-OH may find applications in this context, contributing to the development of new biotherapeutics and functional proteins .

- Amino Acid Analyzers : These instruments provide qualitative and quantitative information about the amino acid composition of proteins or peptide hydrolysates. Z-D-Glu(OMe)-OH analysis could enhance our understanding of complex biological systems .

Biomass-Derived Chemicals and Green Chemistry

Polymer Chemistry and Material Science

Catalysis and Organic Synthesis

Noncanonical Amino Acid Synthesis

Analytical Chemistry and Amino Acid Analysis

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2R)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVOAWDAFVIKY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

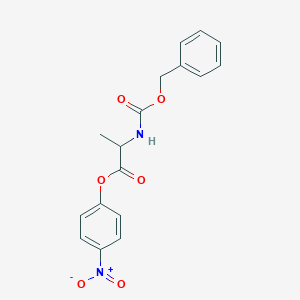

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)